

Application Note & Protocol: Synthesis of Diisobutyl Glutarate

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Compound of Interest

Compound Name: Diisobutyl glutarate

Cat. No.: B1615162

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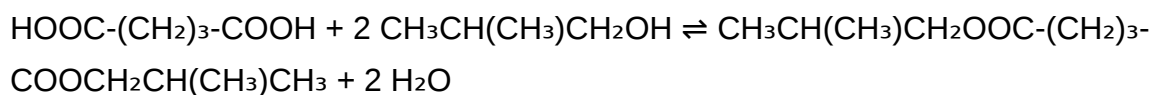
For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl glutarate is a diester of glutaric acid and isobutanol. It finds applications as a plasticizer, solvent, and in the formulation of various consumer products. This document provides a detailed protocol for the synthesis of **diisobutyl glutarate** via Fischer-Speier esterification of glutaric acid with isobutanol using an acid catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism.^{[1][2]} This method is a fundamental and widely used process in organic synthesis for the preparation of esters.^{[1][3]}

Reaction Scheme

The overall reaction for the synthesis of **diisobutyl glutarate** is as follows:



(Glutaric Acid + Isobutanol \rightleftharpoons **Diisobutyl Glutarate** + Water)

Experimental Protocol

This protocol is adapted from the general procedure for Fischer esterification.^[3]

Materials

- Glutaric acid ($\text{HOOC}(\text{CH}_2)_3\text{COOH}$)
- Isobutanol ($(\text{CH}_3)_2\text{CHCH}_2\text{OH}$)
- Concentrated Sulfuric Acid (H_2SO_4) or p-Toluenesulfonic acid (p-TsOH)
- Toluene (for azeotropic removal of water)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Equipment

- Round-bottom flask
- Reflux condenser
- Dean-Stark apparatus
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus
- Standard laboratory glassware

Reaction Setup

- In a round-bottom flask equipped with a magnetic stir bar, add glutaric acid and isobutanol. A common molar ratio of dicarboxylic acid to alcohol for diester formation is 1:2.5 to drive the reaction towards completion.[3]

- Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the total reactant mass).
- Add toluene to the flask to facilitate the azeotropic removal of water.
- Assemble the reflux condenser and Dean-Stark trap on top of the round-bottom flask.

Procedure

- **Reaction:** Heat the mixture to reflux (typically 120-140°C) with vigorous stirring.[3] The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
- **Monitoring:** Continue the reaction until the theoretical amount of water is collected in the Dean-Stark trap, or until analysis by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) indicates the consumption of the starting material. This typically takes several hours.
- **Work-up:**
 - Once the reaction is complete, cool the mixture to room temperature.
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine. Caution: Carbon dioxide evolution may occur during the bicarbonate wash, leading to pressure buildup in the separatory funnel. Vent frequently.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
- **Purification:**
 - Remove the toluene and excess isobutanol using a rotary evaporator.

- The crude **diisobutyl glutarate** can be purified by vacuum distillation to obtain the final product with high purity.

Data Presentation

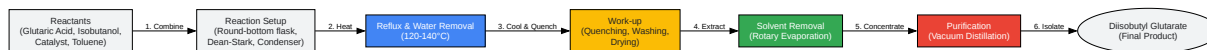
Table 1: Physicochemical Properties of **Diisobutyl Glutarate**

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₂₄ O ₄	[4]
Molecular Weight	244.33 g/mol	[5]
CAS Number	71195-64-7	[4]
IUPAC Name	bis(2-methylpropyl) pentanedioate	[6]
Boiling Point	267.02 °C (estimated at 760 mm Hg)	[7]
Appearance	Colorless liquid (expected)	
Purity (Assay)	95.00 to 100.00%	[7]

Table 2: Expected Reaction Parameters and Outcomes for **Diisobutyl Glutarate** Synthesis

Parameter	Expected Value	Reference(s)
Molar Ratio (Acid:Alcohol)	1:2.5	[3]
Reaction Temperature	120-140 °C	[3]
Reaction Time	2-8 hours	[1]
Expected Yield	~70-90%	[3]
Purity (Post-purification)	>98% (by GC)	[3]

Experimental Workflow Diagram



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References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Diisobutyl glutarate [webbook.nist.gov]
- 5. GSRS [precision.fda.gov]
- 6. Diisobutyl Glutarate | C₁₃H₂₄O₄ | CID 117054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. diisobutyl glutarate, 71195-64-7 [thegoodscentscompany.com]
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